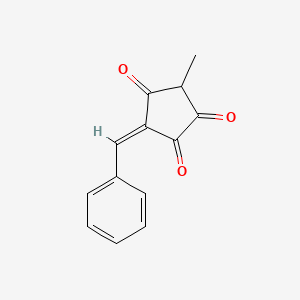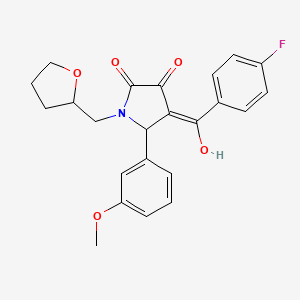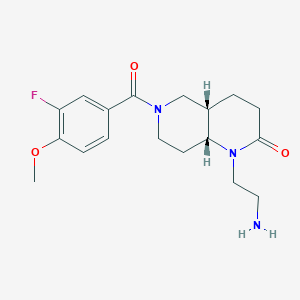
(3Z)-3-benzylidene-5-methylcyclopentane-1,2,4-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-Benzylidene-5-methylcyclopentane-1,2,4-trione is an organic compound with a unique structure characterized by a cyclopentane ring substituted with a benzylidene group and three keto groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-benzylidene-5-methylcyclopentane-1,2,4-trione typically involves the condensation of benzaldehyde with 5-methylcyclopentane-1,2,4-trione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (3Z)-3-Benzylidene-5-methylcyclopentane-1,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohols.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(3Z)-3-Benzylidene-5-methylcyclopentane-1,2,4-trione has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3Z)-3-benzylidene-5-methylcyclopentane-1,2,4-trione involves its interaction with specific molecular targets and pathways. The compound’s keto groups can participate in redox reactions, influencing cellular oxidative states. Additionally, the benzylidene group can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
類似化合物との比較
(3Z)-3-Benzylidene-5-methylcyclopentane-1,2,4-trione: shares structural similarities with other benzylidene-substituted cyclopentane derivatives.
Cyclopentane-1,2,4-trione: A simpler analog without the benzylidene group.
Benzylideneacetone: A related compound with a benzylidene group attached to an acetone moiety.
Uniqueness: The presence of both the benzylidene group and the three keto groups in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(3Z)-3-benzylidene-5-methylcyclopentane-1,2,4-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-8-11(14)10(13(16)12(8)15)7-9-5-3-2-4-6-9/h2-8H,1H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJGHANOYPSHTD-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=CC2=CC=CC=C2)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)/C(=C/C2=CC=CC=C2)/C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5422531.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5422538.png)

![4-(5-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B5422555.png)

![2-tert-butyl-6-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5422567.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5422595.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5422599.png)
![(5E)-1-(4-chlorophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-3-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5422606.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5422616.png)
![1-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5422620.png)
![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B5422621.png)
![methyl {3-(4-ethylphenyl)-5-[2-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5422624.png)
